molecular formula C5H3F2NO B1612212 3,5-Difluoropyridin-4-ol CAS No. 253435-48-2

3,5-Difluoropyridin-4-ol

Cat. No. B1612212
CAS RN: 253435-48-2
M. Wt: 131.08 g/mol
InChI Key: HRCZASSCYKBJMD-UHFFFAOYSA-N
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Description

“3,5-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . It is used in the chemical industry as an intermediate .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3,5-Difluoropyridin-4-ol”, often involves the use of nucleophilic substitution reactions . For instance, commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can be treated with sodium methoxide to yield the desired product .


Molecular Structure Analysis

The molecular structure of “3,5-Difluoropyridin-4-ol” consists of a pyridine ring with two fluorine atoms and one hydroxyl group attached . The InChI code for this compound is 1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H .


Physical And Chemical Properties Analysis

“3,5-Difluoropyridin-4-ol” is a solid at room temperature . It has a molecular weight of 131.08 g/mol.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 3,5-Difluoropyridin-4-ol, are of great interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of these compounds remains a challenging problem, and the development of new synthetic methods is an active area of research .

Preparation of 18 F-Substituted Pyridines

3,5-Difluoropyridin-4-ol could potentially be used in the synthesis of 18 F-substituted pyridines . These compounds are of special interest as potential imaging agents for various biological applications .

Medical Research

3,5-Difluoropyridin-4-ol could be used in medical research due to its potential biological activity. The specific biological effects of this compound are not yet fully understood, and further research is needed to explore its potential medical applications.

Environmental Research

This compound could also be used in environmental research. The presence of fluorine atoms in the molecule could potentially influence its environmental behavior and effects.

Industrial Research

In the industrial sector, 3,5-Difluoropyridin-4-ol could be used in the development of new materials and processes. Its unique chemical properties could potentially be exploited for various industrial applications.

Agricultural Research

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 3,5-Difluoropyridin-4-ol, as a fluorine-containing compound, could potentially be used in this context .

Safety and Hazards

The safety data sheet for “3,5-Difluoropyridin-4-ol” indicates that it is a hazardous substance . It is classified as an acute toxicity - Category 4, Inhalation Specific target organ toxicity – single exposure, Category 3 Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 .

properties

IUPAC Name

3,5-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZASSCYKBJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612325
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridin-4-ol

CAS RN

253435-48-2
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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